molecular formula C11H13BrOS B3058185 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- CAS No. 88324-55-4

1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-

Cat. No.: B3058185
CAS No.: 88324-55-4
M. Wt: 273.19 g/mol
InChI Key: KRRFXOJGVZTZAI-UHFFFAOYSA-N
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Description

1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- is an organic compound with the molecular formula C11H13BrOS It is a brominated derivative of propiophenone, featuring a bromine atom, a methyl group, and a methylthio group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- can be synthesized through the bromination of 2-methyl-1-[4-(methylthio)phenyl]-1-propanone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-bromo-2-methyl-1-[4-(methylthio)phenyl]propan-1-ol.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding or nucleophilic addition reactions. The methylthio group can undergo oxidation or substitution reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone: A sulfonyl derivative with different chemical properties and reactivity.

    2-Bromo-4’-methylpropiophenone: A similar compound with a methyl group instead of a methylthio group on the phenyl ring.

    2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone: A morpholine derivative with additional functional groups.

Uniqueness: 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- is unique due to the presence of the bromine and methylthio groups, which impart distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

2-bromo-2-methyl-1-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrOS/c1-11(2,12)10(13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRFXOJGVZTZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)SC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466625
Record name 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88324-55-4
Record name 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

149.2 g (0.77 mol) of 2-methyl-1-[4-(methylthio)-phenyl]-propan-1-one, prepared by acylating thioanisol (as is described in EP-A-3002), are dissolved in 770 ml of methylene chloride. 0.2 ml of chlorosulfonic acid and 123.0 g (0.77 mol) of bromine are added dropwise slowly to this solution, with cooling, at room temperature. After stirring overnight, the solution is concentrated and is then reacted further as described below.
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149.2 g
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123 g
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770 mL
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Synthesis routes and methods II

Procedure details

369.2 g (1.9 mols) of 2-methyl-1-[4-(methylthio)phenyl]-propan-1-one are dissolved in 400 ml of carbon tetrachloride. 303.7 g (1.9 mols) of bromine, diluted with 270 ml of carbon tetrachloride, are added dropwise slowly to this solution, with cooling, at room temperature. The dissolved HBr gas is then driven off by blowing with nitrogen. The solution is concentrated and is then reacted further as described below.
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369.2 g
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270 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-
1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-
1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-
1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-
1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-
1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-

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